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molecular formula C8H7NO5 B3048662 Methyl 4-hydroxy-2-nitrobenzoate CAS No. 178758-50-4

Methyl 4-hydroxy-2-nitrobenzoate

Cat. No. B3048662
M. Wt: 197.14 g/mol
InChI Key: XLTVRPYIMBEWNP-UHFFFAOYSA-N
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Patent
US07420083B2

Procedure details

To a stirred solution of 4-hydroxy-2-nitrobenzoic acid methyl ester (4.410 g, 22.369 mmol) in methanol (80 ml) under nitrogen at room temperature was added ammonium formate (5.642 g, 89.475 mmol) and 5% Pd/C (450 mg). After 5 hours the reaction mixture was filtered through celite and rinsed. The filtrate was concentrated and the residue partitioned between EtOAc (150 ml) and water (40 ml). The layers were shaken, separated and the organic layer washed with water (3×30 ml), brine (2×30 ml), dried over Na2SO4, filtered, concentrated and dried to give 2-amino-4-hydroxy-benzoic acid methyl ester (3.593 g, 21.494 mmol, 96%) as an off-white solid, dec. 113-118° C. 1H NMR (DMSO-d6) δ 3.70 (s, 3H), 5.98 (dd, 1H), 6.10 (s, 1H), 6.59 (s, 1H), 7.54 (d, 1H), 9.81 (s, 1H); mass spectrum [ES(−)], m/z 166 (M−H)−.
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
5.642 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[N+:11]([O-])=O.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
4.41 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)O)[N+](=O)[O-])=O
Name
Quantity
5.642 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
450 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The layers were shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 5 hours the reaction mixture was filtered through celite
Duration
5 h
WASH
Type
WASH
Details
rinsed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc (150 ml) and water (40 ml)
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the organic layer washed with water (3×30 ml), brine (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)O)N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.494 mmol
AMOUNT: MASS 3.593 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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